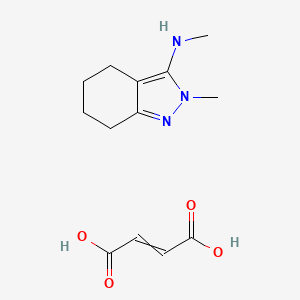

N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine; but-2-enedioic acid

CAS No.:

Cat. No.: VC15781095

Molecular Formula: C13H19N3O4

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3O4 |

|---|---|

| Molecular Weight | 281.31 g/mol |

| IUPAC Name | but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |

| Standard InChI | InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8) |

| Standard InChI Key | WBQNUTJPYOXRCC-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N,2-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine; but-2-enedioic acid is systematically identified as a 1:1 salt comprising two distinct components:

-

Base: ,2-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, a bicyclic amine featuring a partially hydrogenated indazole ring system with methyl substituents at the N1 and N3 positions.

-

Acid: But-2-enedioic acid (maleic acid), an unsaturated dicarboxylic acid with - or -isomeric configurations .

The IUPAC name reflects this dual structure:

or

.

Structural and Stereochemical Features

Key structural attributes include:

-

Indazole Core: The base component contains a fused bicyclic system with a six-membered partially saturated ring (tetrahydroindazole), reducing aromaticity compared to fully unsaturated indazoles. Methyl groups at N1 and N3 introduce steric and electronic modifications .

-

Maleate Counterion: The acid component, maleic acid, contributes two carboxylic acid groups in a conjugated -unsaturated system. The -isomer (maleic acid) is thermodynamically stable under standard conditions, while the -form (fumaric acid) is less common .

Synthesis and Manufacturing

Industrial-Scale Considerations

-

Purification: Recrystallization from ethanol/water mixtures yields high-purity product.

-

Quality Control: HPLC and NMR spectroscopy validate stoichiometry and isomer composition .

Physicochemical Properties

Solubility and Stability

-

Solubility: High aqueous solubility due to ionic character; soluble in polar organic solvents (e.g., DMSO, methanol).

-

Stability: Degrades under strongly acidic/basic conditions via hydrolysis of the maleate moiety or oxidative decomposition of the indazole core .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume